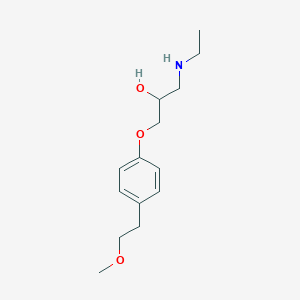

C-Desmethyl Metoprolol

Übersicht

Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Wissenschaftliche Forschungsanwendungen

Zielgerichtete Kardiovaskuläre Anwendung

“C-Desmethyl Metoprolol” wurde bei der Entwicklung von Saccharidkonjugaten für die zielgerichtete Abgabe von Metoprolol, einem kardioselektiven β-Blocker, eingesetzt . Diese gezielte Wirkstoffabgabe an selektive Zellen optimiert die therapeutische Wirksamkeit des Arzneimittels, indem seine pharmakologische Wirkung auf ein pathophysiologisch relevantes Gewebesystem lokalisiert wird .

Forschung in der Biomedizinischen Technik

Die Verbindung spielt eine bedeutende Rolle in der biomedizinischen Technikforschung, insbesondere im Bereich der zielgerichteten Wirkstoffabgabe . Die Fähigkeit, ein Arzneimittel gezielt auf Herzmuskelzellen zu richten, hat das Potenzial, ihre therapeutische Wirksamkeit deutlich zu verbessern .

Umwelttoxikokinetik

Die gewebespezifische Aufnahme- und Depurationskinetik von “this compound” wurde bei marinen Medaka (Oryzias melastigma) während einer 28-tägigen Exposition und einer 14-tägigen Klärungsperiode untersucht . Diese Forschung trägt zu unserem Verständnis der Umweltauswirkungen und des Verhaltens von Pharmazeutika bei .

Proteomforschung

“this compound” ist auch ein Spezialprodukt, das in der Proteomforschung verwendet wird . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen .

Pharmakokinetik

Die Verbindung wird in der Untersuchung der Pharmakokinetik verwendet, dem Prozess, durch den ein Arzneimittel vom Körper aufgenommen, verteilt, metabolisiert und ausgeschieden wird .

Bildung von Arzneimittelmetaboliten

“this compound” ist an der Bildung von Arzneimittelmetaboliten beteiligt. Zum Beispiel wurden O-Desmethyl-Metoprolol (ODM) und Alpha-Hydroxy-Metoprolol (AHM) als die wichtigsten Metaboliten von Metoprolol identifiziert<a aria-label="2: " data-citationid="6cd8b5

Wirkmechanismus

Target of Action

C-Desmethyl Metoprolol, also known as 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol or N-Desisopropyl-N-ethylmetoprolol, is a metabolite of Metoprolol . Metoprolol is a selective beta-1 blocker , which means it primarily targets the beta-1 adrenergic receptors located mainly in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, heart contractility, and blood pressure .

Biochemical Pathways

Metoprolol, and by extension this compound, affects the adrenergic signaling pathway . By blocking the beta-1 adrenergic receptors, it prevents the activation of this pathway by catecholamines. This leads to a decrease in cyclic AMP production, reducing the activity of protein kinase A (PKA). PKA plays a key role in regulating heart rate and contractility, so its reduced activity leads to the cardiovascular effects of Metoprolol .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of Metoprolol. Metoprolol is almost completely absorbed from the gastrointestinal tract, but due to extensive first-pass metabolism, its bioavailability is only about 50% . It is largely metabolized in the liver via the CYP2D6 enzyme, with only a small fraction excreted unchanged . The metabolites, including this compound, have only slight beta-blocking activity compared to Metoprolol itself .

Result of Action

The primary result of this compound’s action is a reduction in heart rate and blood pressure . This can help manage conditions such as hypertension and angina, reducing the risk of heart attacks and strokes . It may also have beneficial effects in other conditions such as heart failure and certain types of arrhythmias .

Action Environment

The action of this compound, like Metoprolol, can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and excretion, potentially altering its effects . Genetic variations, particularly in the CYP2D6 enzyme, can also significantly impact its metabolism and hence its efficacy . Furthermore, factors such as age, sex, renal function, and liver function can all influence the pharmacokinetics and pharmacodynamics of this compound .

Biochemische Analyse

Biochemical Properties

C-Desmethyl Metoprolol interacts with various enzymes and proteins in biochemical reactions. It is metabolized primarily by the cytochrome P450 enzyme CYP2D6 . This interaction involves the conversion of this compound into its metabolites through enzymatic processes .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. For instance, it has been shown to have protective effects against cellular senescence in cardiomyocytes . This influence on cell function suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is metabolized primarily by the CYP2D6 enzyme, and to a lesser extent by CYP3A4, CYP2B6, and CYP2C9 . These interactions can lead to changes in the activity of these enzymes, potentially influencing the expression of genes related to these metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on a canine model of chronic obstructive sleep apnea showed that metoprolol, a related compound, had significant effects on dendrite morphology at a dosage of 5mg·kg−1·d−1

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the CYP2D6 enzyme, leading to the formation of its metabolites . This process may involve interactions with other enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-3-15-10-13(16)11-18-14-6-4-12(5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRRKPFGZHWUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204370 | |

| Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109632-08-8 | |

| Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109632-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | H-173/09 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109632088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109632-08-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLAMINO-3-(4-(2-METHOXYETHYL)PHENOXY)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06D774UL0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

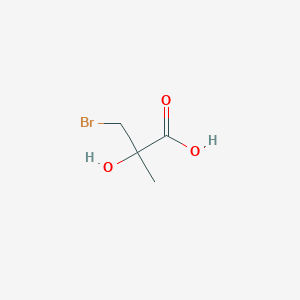

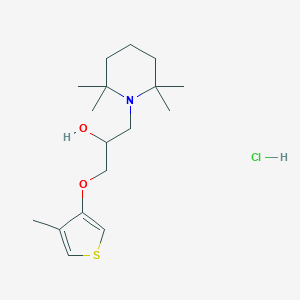

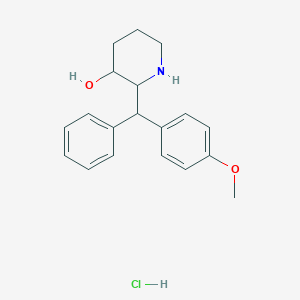

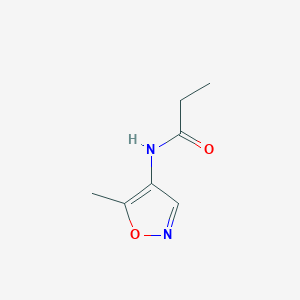

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)